3-Methoxy-5-methylphenol

Übersicht

Beschreibung

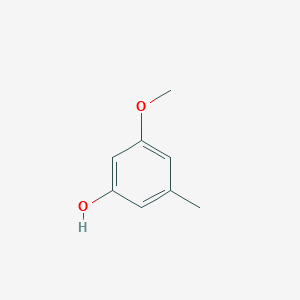

3-Methoxy-5-methylphenol, also known as orcinol monomethyl ether, is a chemical compound with the molecular formula C8H10O2. It is a member of the phenol family and methoxybenzenes. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, making it a versatile compound in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxy-5-methylphenol can be synthesized through the methylation of orcinol. A common method involves refluxing anhydrous orcinol with dimethyl sulfate and ignited potassium carbonate in dry acetone. The reaction mixture is then filtered while hot, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the oily product is purified by column chromatography over silica gel using chloroform as the eluent .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for refluxing, filtration, and distillation helps in scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-5-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming substituents to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex phenolic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research explores its potential as an antimicrobial and antioxidant agent.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-methylphenol involves its interaction with various molecular targets. As a phenolic compound, it can donate hydrogen atoms, making it an effective antioxidant. It can neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxy-4-methylphenol

- 2-Hydroxy-4-methoxytoluene

- 3,5-Dimethoxyphenol

Comparison: 3-Methoxy-5-methylphenol is unique due to the specific positioning of its methoxy and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For instance, 3-Methoxy-4-methylphenol has the methoxy and methyl groups in adjacent positions, which can lead to different steric and electronic effects during chemical reactions .

Biologische Aktivität

3-Methoxy-5-methylphenol, also known as orcinol monomethyl ether, is a phenolic compound with the molecular formula . It is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) on a benzene ring, which contributes to its biological activity and versatility in organic synthesis. This compound has garnered interest for its potential applications in various fields, including medicine and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions. The compound demonstrates the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Potential as a Biomarker

Recent studies have explored the potential of this compound as a volatile biomarker for bladder cancer detection. Analysis of urine samples from patients revealed elevated levels of this compound compared to healthy controls. This suggests that it could serve as a non-invasive diagnostic tool for early cancer detection .

Biochemical Pathways

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

- Antimicrobial Action : The compound disrupts bacterial cell membranes, which may involve interference with membrane integrity and function.

- Antioxidant Mechanism : It acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.

Chemical Reactions

This compound undergoes several chemical reactions that enhance its biological activity:

- Oxidation : Can be oxidized to form quinones, which may have unique biological properties.

- Reduction : Reduction reactions can yield hydroquinones that may exhibit different biological activities.

- Substitution Reactions : Electrophilic aromatic substitution can lead to derivatives with varied biological profiles .

Synthetic Routes

This compound can be synthesized through the methylation of orcinol using reagents such as dimethyl sulfate in the presence of potassium carbonate. This method allows for the production of high-purity compounds suitable for further biological testing and applications.

Industrial Uses

The compound is utilized in the fragrance and flavoring industries due to its pleasant odor. Additionally, it serves as an intermediate in organic synthesis for producing more complex phenolic compounds .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus, indicating strong antibacterial properties.

Bladder Cancer Biomarker Research

In a clinical study involving bladder cancer patients, urine samples were analyzed using headspace solid-phase microextraction followed by gas chromatography-mass spectrometry (GC-MS). The presence of this compound was significantly higher in patients compared to healthy individuals, supporting its potential role as a biomarker for bladder cancer detection .

Eigenschaften

IUPAC Name |

3-methoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCZLKDULMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047443 | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-13-0 | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 3-methoxy-5-methylphenol?

A1: this compound, also known as orcinol monomethyl ether, is a key aroma compound found naturally in various sources. It is primarily found in treemoss concrete and absolute oil, extracted from oakmoss (Evernia prunastri). [, ] Additionally, it has been identified in the essential oil of Vitex trifolia leaves. [] Rhodiola imbricata roots also contain this compound, alongside various other phytochemicals. []

Q2: How is this compound used in the flavor and fragrance industry?

A2: The compound is particularly valued in the tobacco industry for its unique moss-like green aroma. [] When added to cigarettes, this compound contributes to a pleasant, earthy fragrance and enhances the overall smoking experience. []

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to analyze the composition of materials containing this compound. [, , , , ] This technique allows for the separation and identification of individual compounds within complex mixtures, providing both qualitative and quantitative data. For instance, SPME-GC-MS (Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry) has been utilized to analyze treemoss concrete and absolute oil, revealing this compound as a key aroma component. [] Similarly, GC-TOFMS (Gas Chromatography-Time of Flight Mass Spectrometry) offers another approach for analyzing oakmoss essential oil and quantifying its this compound content. []

Q4: Beyond its aroma properties, are there any potential applications of this compound being investigated?

A4: Research suggests this compound might have potential as a volatile biomarker for bladder cancer detection. Analysis of urine samples from bladder cancer patients using headspace solid-phase microextraction (SPME) and GC×GC TOF MS revealed the presence of this compound, alongside other volatile organic compounds, specifically in the patient group. [] This finding indicates the potential of this compound as a non-invasive diagnostic tool for bladder cancer.

Q5: Are there any methods to isolate and concentrate this compound from its natural sources?

A5: Yes, molecular distillation has been successfully employed to extract and separate this compound from treemoss concrete. [, ] This technique allows for the separation of compounds based on their boiling points, effectively concentrating this compound in specific fractions. Studies have shown that the heavy fraction obtained through molecular distillation exhibits a particularly high concentration of this compound. [] Additionally, simultaneous distillation extraction (SDE) presents an alternative method for obtaining this compound from treemoss concrete. []

Q6: Is this compound found in any other plant species besides those mentioned previously?

A6: Yes, Poikilospermum suaveolens, a medicinal plant used traditionally for treating breast cancer and jaundice, also contains this compound in its outer shell extract. [] This discovery highlights the diverse range of plant species that produce this compound.

Q7: What other compounds are commonly found alongside this compound in treemoss concrete?

A7: Treemoss concrete contains a complex mixture of aroma compounds. Alongside this compound, other significant components include:

- Divarinol monomethyl ether: Contributes to the characteristic earthy, mossy aroma. []

- Ethyl everninate: Possesses a sweet, balsamic, and slightly fruity odor. []

- Methyl divaricatinate: Known for its earthy, mossy, and woody aroma. []

- Ethyl hematommate: Contributes to the earthy and woody notes. []

- Fatty acid esters like ethyl palmitate, ethyl oleate, linolenic acid ethyl ester, and linoleic acid ethyl ester: These likely contribute to the overall sensory profile, potentially influencing texture and mouthfeel in applications like tobacco flavoring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.